1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Overview

Description

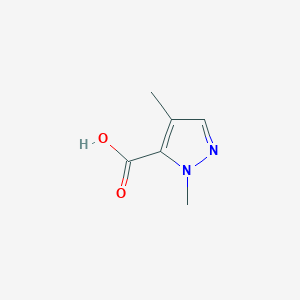

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of transition-metal catalysts and photoredox reactions has been explored to enhance efficiency and reduce environmental impact . One-pot multicomponent processes are also favored for their simplicity and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of catalysts.

Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Bromine, oxygen, and catalysts like Nano-ZnO.

Reduction: Hydrazine and other reducing agents.

Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can introduce aryl or alkyl groups .

Scientific Research Applications

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to various biological effects . The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its activity .

Comparison with Similar Compounds

Comparison: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (DMPCA) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DMPCA, including its mechanisms of action, therapeutic uses, and comparative studies with related compounds.

- Molecular Formula : CHNO

- Molar Mass : 140.14 g/mol

- Structure : The compound features a pyrazole ring substituted with two methyl groups and a carboxylic acid functional group, which significantly influences its reactivity and biological properties .

DMPCA exhibits its biological effects through multiple mechanisms, including:

- Enzyme Inhibition : DMPCA has been shown to inhibit certain enzymes, such as tissue-nonspecific alkaline phosphatase (TNAP), which plays a crucial role in bone metabolism. The compound's IC values for TNAP inhibition can be as low as 5 nM .

- Antimicrobial Activity : Research indicates that DMPCA and its derivatives possess significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents enhances these activities .

- Anti-inflammatory Effects : DMPCA has demonstrated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

DMPCA has been evaluated for its antimicrobial properties against several pathogens. A study reported that derivatives of pyrazole compounds showed promising activity against Aphis fabae, with some compounds achieving over 85% mortality at low concentrations .

Anti-inflammatory Properties

The compound's ability to inhibit TNAP suggests potential applications in treating conditions related to excessive calcification and inflammation. In vitro studies have shown that DMPCA can modulate inflammatory pathways effectively .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including DMPCA. Compounds containing the pyrazole moiety have been linked to significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Studies

DMPCA's biological activity can be compared with other pyrazole derivatives to understand its unique properties better:

| Compound Name | IC (μM) | Biological Activity |

|---|---|---|

| This compound | 0.005 | TNAP inhibitor |

| 3-Bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid | 0.010 | Antimicrobial against E. coli |

| Pyrazole derivative with oxazole | 0.025 | Insecticidal activity |

This table illustrates the potency of DMPCA compared to other compounds, particularly in enzyme inhibition and antimicrobial activity.

Case Studies

- Inhibition of TNAP : A study demonstrated that DMPCA derivatives could inhibit TNAP more effectively than previously known inhibitors, suggesting a novel mechanism of action that could be exploited for drug development .

- Antimicrobial Efficacy : Another research effort synthesized several DMPCA derivatives and tested their efficacy against various bacteria. Some compounds exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .

- In Vivo Studies : Preliminary in vivo studies indicate that DMPCA may reduce inflammation in animal models of arthritis, supporting its potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name |

2,4-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWSABALQBFSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349117 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-58-9 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.